molecular formula C10H8N2O3 B1532952 Methyl 3-formyl-1H-indazole-5-carboxylate CAS No. 797804-50-3

Methyl 3-formyl-1H-indazole-5-carboxylate

Cat. No.: B1532952
CAS No.: 797804-50-3
M. Wt: 204.18 g/mol
InChI Key: ASNIOVVZBFNGJZ-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a formyl group at the 3-position and a carboxylate ester at the 5-position of the indazole ring, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

Methyl 3-formyl-1H-indazole-5-carboxylate is a derivative of indazole . Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology and are involved in diseases such as cancer .

Mode of Action

It is known that indazole derivatives can bind with high affinity to multiple receptors . This binding can lead to the inhibition, regulation, and/or modulation of the target kinases .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving the target kinases. The inhibition, regulation, and/or modulation of these kinases can affect various cellular processes and pathways, leading to changes in cell behavior .

Result of Action

The result of the action of this compound would depend on its specific targets and the pathways it affects. Given its potential role in inhibiting, regulating, and/or modulating kinases, it could potentially have effects on cell behavior and could be involved in the treatment of diseases such as cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules in the environment . These factors could influence the compound’s stability, its ability to reach its target sites, and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formyl-1H-indazole-5-carboxylate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized via cyclization reactions involving hydrazines and ketones or aldehydes. For instance, the Fischer indole synthesis is a common method where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indazole ring.

    Esterification: The carboxylate ester at the 5-position can be introduced via esterification reactions, typically using methanol and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-formyl-1H-indazole-5-carboxylate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Grignard reagents or organolithium compounds for nucleophilic addition to the formyl group.

Major Products

    Oxidation: Methyl 3-carboxy-1H-indazole-5-carboxylate.

    Reduction: Methyl 3-hydroxymethyl-1H-indazole-5-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 3-formyl-1H-indazole-5-carboxylate is used as an intermediate in the synthesis of more complex indazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. Indazole derivatives have shown promise in treating various conditions, including cancer, inflammation, and infectious diseases .

Industry

In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-indazole-5-carboxylate: Lacks the formyl group at the 3-position.

    3-Formyl-1H-indazole: Lacks the carboxylate ester at the 5-position.

    Methyl 3-formyl-1H-indole-5-carboxylate: Contains an indole ring instead of an indazole ring.

Uniqueness

Methyl 3-formyl-1H-indazole-5-carboxylate is unique due to the presence of both the formyl and carboxylate ester groups, which confer distinct reactivity and biological activity

Properties

IUPAC Name

methyl 3-formyl-2H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(5-13)12-11-8/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNIOVVZBFNGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650581
Record name Methyl 3-formyl-2H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797804-50-3
Record name Methyl 3-formyl-2H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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